
(6-Methoxy-1H-indazol-3-yl)methanol
Übersicht
Beschreibung
(6-Methoxy-1H-indazol-3-yl)methanol is a chemical compound with the molecular formula C9H10N2O2. It belongs to the class of indazole derivatives, which are known for their diverse biological and pharmacological activities . This compound features a methoxy group at the 6-position and a hydroxymethyl group at the 3-position of the indazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing (6-Methoxy-1H-indazol-3-yl)methanol involves the reduction of 6-methoxy-1H-indazole-3-carboxylic acid using lithium aluminium tetrahydride in tetrahydrofuran at temperatures ranging from 0 to 20°C . The reaction is typically carried out under an inert nitrogen atmosphere to prevent oxidation. After the reduction, the reaction mixture is quenched with water and ammonium chloride to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Methoxy-1H-indazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 6-Methoxy-1H-indazole-3-carboxaldehyde or 6-methoxy-1H-indazole-3-carboxylic acid.
Reduction: 6-Methoxy-1H-indazol-3-ylmethanol or 6-methoxy-1H-indazol-3-ylamine.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(6-Methoxy-1H-indazol-3-yl)methanol has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of (6-Methoxy-1H-indazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. For example, indazole derivatives are known to inhibit enzymes such as kinases and phosphodiesterases, which play crucial roles in cell signaling and regulation . The compound may also interact with receptors involved in inflammatory and immune responses, thereby exerting its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Methyl-1H-indazol-3-yl)methanol: Similar structure but with a methyl group instead of a methoxy group.
6-Methoxy-1H-indazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
6-Methoxy-1H-indazol-3-ylamine: Similar structure but with an amine group instead of a hydroxymethyl group.
Uniqueness
(6-Methoxy-1H-indazol-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and hydroxymethyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Biologische Aktivität
(6-Methoxy-1H-indazol-3-yl)methanol is an indazole derivative with the molecular formula CHNO. This compound is gaining attention due to its diverse biological activities and potential applications in medicinal chemistry. Indazole derivatives are known for their roles in various pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Synthesis Methods
A common synthetic route involves the reduction of 6-methoxy-1H-indazole-3-carboxylic acid using lithium aluminium hydride (LiAlH) in tetrahydrofuran (THF) at temperatures ranging from 0 to 20°C. This method allows for the efficient production of this compound with high yield and purity.
The biological activities of this compound are primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit key enzymes involved in cell signaling, such as kinases and phosphodiesterases. These interactions can lead to significant effects on cellular processes, including proliferation and apoptosis.
Anticancer Activity
Research indicates that indazole derivatives, including this compound, exhibit promising anticancer properties. For instance:
- Case Study : A study demonstrated that similar indazole compounds effectively inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of apoptosis through caspase activation and modulation of cell cycle regulators.
Anti-inflammatory Properties
Indazole derivatives have also been noted for their anti-inflammatory effects. In vitro studies suggest that this compound can reduce the production of pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions such as arthritis and inflammatory bowel disease.
Antimicrobial Activity
Preliminary studies have indicated that this compound possesses antimicrobial properties against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This activity is likely due to its ability to disrupt bacterial cell wall synthesis or function.
Data Table: Summary of Biological Activities
Recent Studies
Recent investigations into the biological activity of this compound have focused on its potential as a lead compound for drug development. Studies have highlighted the following findings:
- Kinase Inhibition : Certain derivatives have shown significant inhibition of specific kinases involved in cancer progression.
- Structure-Activity Relationship (SAR) : Variations in substituents on the indazole ring can significantly affect pharmacological profiles, suggesting that further modifications may enhance efficacy.
Future Directions
Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Future studies will likely explore:
- The development of more potent analogs through SAR studies.
- In vivo efficacy assessments to validate findings from in vitro studies.
- Mechanistic studies to better understand how this compound interacts with cellular targets.
Q & A
Q. Basic: What are the standard synthetic routes for (6-Methoxy-1H-indazol-3-yl)methanol?
Methodological Answer:
A common approach involves the reduction of a corresponding aldehyde or ketone precursor. For example, starting with 6-methoxy-1H-indazole-3-carbaldehyde, sodium borohydride (NaBH₄) in methanol or ethanol under inert atmosphere (e.g., nitrogen) can selectively reduce the carbonyl group to a hydroxymethyl moiety . Key steps include:
- Reagent Control : Use NaBH₄ at 0–25°C to avoid over-reduction or side reactions.
- Purification : Flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to isolate the product.
- Validation : Confirm purity via HPLC (≥95%) and structural identity via -/-NMR and high-resolution mass spectrometry (HRMS) .
Q. Basic: How is this compound characterized experimentally?
Methodological Answer:
Critical characterization methods include:
- Spectroscopy :
- NMR : -NMR signals for the hydroxymethyl group typically appear at δ 4.6–5.0 ppm (split due to coupling with adjacent protons). Methoxy groups resonate at δ 3.8–4.0 ppm .
- FTIR : O–H stretching (~3200–3500 cm⁻¹), C–O (methoxy) at ~1250 cm⁻¹.
- Mass Spectrometry : HRMS (ESI⁺) to confirm molecular ion [M+H]⁺ (calculated for C₉H₁₀N₂O₂: 178.0742).
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal diffraction data refined using SHELX software (e.g., SHELXL for small-molecule refinement) .
Q. Advanced: How can reaction yields be optimized for this compound synthesis?
Methodological Answer:
Yield optimization requires systematic parameter screening:
- Temperature : Maintain ≤25°C during NaBH₄ addition to minimize byproduct formation.
- Solvent : Use anhydrous methanol/THF (1:1) to enhance reagent solubility and stability.
- Catalysis : Explore Lewis acids (e.g., CeCl₃) to accelerate reduction kinetics .
- Workflow : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and quantify yields using internal standards (e.g., anthracene) in HPLC .
Q. Advanced: How are solubility challenges addressed in biological assays involving this compound?
Methodological Answer:
- Computational Prediction : Calculate logP (e.g., XlogP ~1.1) and topological polar surface area (TPSA ~62.3 Ų) to anticipate solubility limitations .
- Formulation Strategies :
- Use co-solvents (DMSO ≤5% v/v) or cyclodextrin-based inclusion complexes.
- Prepare phosphate-buffered saline (PBS, pH 7.4) with 0.1% Tween-80 for in vitro assays .
- Validation : Measure solubility via nephelometry and confirm stability via LC-MS over 24 hours .
Q. Advanced: What challenges arise in crystallographic analysis of this compound?
Methodological Answer:
- Crystal Growth : Slow evaporation from methanol/acetone (1:2) at 4°C to obtain diffraction-quality crystals.
- Data Collection : Resolve potential twinning or disorder using high-resolution synchrotron radiation (λ = 0.7–1.0 Å).
- Refinement : Employ SHELXL with restraints for flexible groups (e.g., hydroxymethyl torsion angles). Validate via R-factor convergence (<5%) and residual electron density maps .
Q. Advanced: How should researchers address contradictory data in biological activity studies?
Methodological Answer:
- Replication : Repeat assays in triplicate with independent batches to rule out synthesis variability.
- Control Experiments : Include positive/negative controls (e.g., known inhibitors) and assess batch purity via -NMR.
- Data Harmonization : Use multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent residue, cellular uptake differences) .
Q. Advanced: What strategies enhance the stability of this compound in long-term storage?
Methodological Answer:
- Storage Conditions : Lyophilize under argon and store at -20°C in amber vials to prevent photodegradation.
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) or chelating agents (EDTA) in aqueous solutions.
- Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis to track degradation products .
Eigenschaften
IUPAC Name |
(6-methoxy-2H-indazol-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-6-2-3-7-8(4-6)10-11-9(7)5-12/h2-4,12H,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCMKIQPUNIMRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NNC(=C2C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625981 | |
Record name | (6-Methoxy-2H-indazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518990-05-1 | |
Record name | (6-Methoxy-2H-indazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.